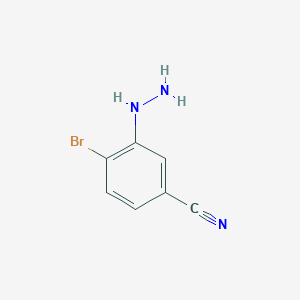

4-Bromo-3-hydrazinylbenzonitrile

Description

4-Bromo-3-hydrazinylbenzonitrile is a benzonitrile derivative characterized by a bromine atom at the para position (C4) and a hydrazinyl group (-NHNH₂) at the meta position (C3) on the aromatic ring. Benzonitrile derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity.

Properties

IUPAC Name |

4-bromo-3-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-2-1-5(4-9)3-7(6)11-10/h1-3,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXCQOIIRRUCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-hydrazinylbenzonitrile typically involves the following steps:

Bromination: The starting material, benzonitrile, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Hydrazination: The brominated benzonitrile is then reacted with hydrazine (N2H4) to introduce the hydrazinyl group at the 3-position. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-hydrazinylbenzonitrile can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.

Nucleophilic Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the hydrazinyl group.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Nucleophilic Substitution: Reagents such as alkyl halides (R-X) and acyl halides (R-COX) in the presence of a base like sodium hydroxide (NaOH).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield 4-bromo-3-nitrobenzonitrile, while alkylation could produce 4-bromo-3-alkylbenzonitrile derivatives.

Scientific Research Applications

Chemistry: 4-Bromo-3-hydrazinylbenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of new drugs. Its hydrazinyl group can be modified to create derivatives with potential biological activity, such as antimicrobial or anticancer properties.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydrazinylbenzonitrile depends on its specific application. In general, the hydrazinyl group can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, covalent bonding, or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural and Reactivity Analysis

- Bromine vs. Trifluoromethyl : Bromine (electron-withdrawing) directs electrophilic substitution to the ortho/para positions, whereas -CF₃ (strongly electron-withdrawing) further deactivates the ring, limiting reactivity at C3 .

- Hydrazinyl vs. Hydroxymethyl : The hydrazinyl group participates in Schiff base formation and metal coordination, while hydroxymethyl (-CH₂OH) is more suited for esterification or polymerization .

- Formyl vs. Nitro: The aldehyde (-CHO) in 4-Bromo-3-formylbenzonitrile is highly reactive toward nucleophiles, whereas the nitro group (-NO₂) in 4-Hydrazinyl-3-nitrobenzonitrile stabilizes negative charges, favoring reduction reactions .

Biological Activity

4-Bromo-3-hydrazinylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromobenzonitrile with hydrazine derivatives. The characterization of the compound can be performed using various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| NMR | Signals corresponding to aromatic protons and hydrazine moiety |

| IR | Characteristic peaks for NH stretch (around 3300 cm) and C=N (around 1600 cm) |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight (e.g., 189 g/mol) |

Biological Activity

Recent studies have evaluated the biological activity of this compound in various contexts:

Enzyme Inhibition

Research has demonstrated that derivatives of hydrazinylbenzonitrile exhibit significant inhibitory effects on carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. The inhibition constants for these compounds range from nanomolar to micromolar concentrations, indicating potent activity.

- Inhibition Constants :

- hCA I: 1.7 – 22.4 nM

- hCA II: 1.9 – 24.4 nM

- hCA IX: Less sensitive compared to hCA I and II

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Apoptosis induction |

| HeLa | 3.8 | Cell cycle arrest |

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The compound was administered to mice bearing MCF-7 tumors, resulting in a significant reduction in tumor size compared to control groups.

Observations:

- Tumor Volume Reduction : Approximately 60% reduction after four weeks of treatment.

- Histopathological Analysis : Indicated increased apoptosis in treated tumors as evidenced by TUNEL staining.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.